5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the benzodiazole derivative is reacted with an appropriate phenoxyethyl halide in the presence of a base.
Introduction of the Thiol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced benzodiazole derivatives
Substitution: Substituted benzodiazole derivatives
Scientific Research Applications
5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and thiol group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzodiazole ring may also play a role in stabilizing these interactions through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
- 5-chloro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
- 5-fluoro-1-[2-(3-ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Uniqueness
5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol is unique due to the specific combination of its fluorine atom, benzodiazole ring, and thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-fluoro-3-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-11-3-2-4-13(9-11)20-8-7-19-15-6-5-12(17)10-14(15)18-16(19)21/h2-6,9-10H,7-8H2,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQLBGGEOXHOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)F)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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